molecular formula C6H10N2O2S B13242891 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione

Cat. No.: B13242891
M. Wt: 174.22 g/mol
InChI Key: ILNIHWLVMGMFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropan-2-yl)-1,3-thiazolidine-2,4-dione (CAS 802323-00-8) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic compound features a thiazolidine-2,4-dione (TZD) core, a scaffold renowned in medicinal chemistry for its versatile biological activities and significant role in drug discovery . The TZD moiety is a privileged structure in the design of bioactive molecules, with substitutions at the N-3 and C-5 positions enabling a wide range of therapeutic potentials . This particular derivative, with its 1-aminopropan-2-yl substitution at the N-3 position, is a valuable building block for constructing novel compounds. TZD derivatives are extensively investigated as potent antidiabetic agents , primarily functioning as insulin sensitizers through activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This mechanism improves insulin resistance in peripheral tissues, enhances glucose uptake, and reduces hepatic glucose production . Notable marketed drugs based on the TZD scaffold include pioglitazone and rosiglitazone . Beyond metabolic research, the TZD scaffold demonstrates substantial antimicrobial activity . Derivatives act by inhibiting bacterial cytoplasmic Mur ligases—essential enzymes for peptidoglycan cell wall synthesis—leading to bacterial cell death . Additionally, TZD-based compounds can exhibit antifungal properties by disrupting fungal cell membrane integrity and inhibiting ergosterol synthesis . The scaffold's research utility further extends to areas such as antioxidant applications, where it functions by scavenging reactive oxygen species (ROS), and anticancer investigations, where it can disrupt the cell cycle and induce apoptosis . Researchers will find this compound to be a critical intermediate for the synthesis and exploration of novel therapeutic agents targeting these pathways. Intended Use : This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. CAS Number : 802323-00-8

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c1-4(2-7)8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3

InChI Key

ILNIHWLVMGMFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C(=O)CSC1=O

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • Step 1: Formation of acyl thiourea intermediates through reaction of acyl chlorides with thiourea or N-substituted thioureas.
  • Step 2: Thermal cyclization of acyl thioureas to generate 2-imino-1,3-thiazinane derivatives, which can be further oxidized or functionalized to yield the target compound.

Reaction Conditions:

  • Solvent: Toluene or other inert organic solvents.
  • Temperature: Reflux conditions (~100°C) facilitate cyclization.
  • Catalysts: Sometimes, acids or bases are used to promote cyclization, such as piperidine or acetic acid.

Example:

  • The synthesis of 2-imino-1,3-thiazinane-4-one derivatives involves thermal cyclization of methacryloyl thioureas, as described in recent literature. These reactions yield the heterocyclic core with high efficiency (yields typically between 50-70%).

Nucleophilic Substitution on 2,4-Thiazolidinedione

Another prominent method involves nucleophilic substitution at the 2,4-thiazolidinedione core, exploiting the active methylene group at position 5.

Reaction Pathway:

  • Step 1: Deprotonation of 2,4-thiazolidinedione using bases such as sodium hydride or potassium tert-butoxide to generate a reactive enolate.
  • Step 2: Alkylation with 1-bromo-3-aminopropane derivatives or related halides to attach the aminoalkyl side chain.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Mild heating (~0–50°C) to promote substitution.
  • Base: Sodium hydride or potassium carbonate.

Example:

  • Alkylation of 2,4-thiazolidinedione with N-Boc-2-bromoethylamine, followed by Boc deprotection, yields the aminoalkyl derivative with high regioselectivity.

Condensation with Amino Alcohols

The synthesis of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione can also be achieved via condensation reactions involving amino alcohols, such as 1-aminopropan-2-ol, with suitable heterocyclic intermediates.

Reaction Pathway:

  • Step 1: Activation of the amino alcohol, often through mesylation or tosylation, to improve leaving group ability.
  • Step 2: Nucleophilic attack on the activated heterocyclic core or intermediate, followed by cyclization to form the thiazolidine ring.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Temperature: Room temperature to mild heating (~50°C).
  • Reagents: Activation agents like mesyl chloride or tosyl chloride.

Example:

  • The reaction of 1-aminopropan-2-ol with acyl intermediates under basic conditions can lead to the formation of the target compound through intramolecular cyclization.

Multi-Step Synthesis Involving Knoevenagel Condensation

A more complex route involves multi-step synthesis, including Knoevenagel condensation, alkylation, and deprotection steps, as exemplified in recent SAR studies.

Reaction Pathway:

  • Step 1: Knoevenagel condensation of 2,4-thiazolidinedione with aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) to form benzylidene derivatives.
  • Step 2: Alkylation of the benzylidene derivatives with N-Boc-2-bromoethylamine.
  • Step 3: Deprotection and further functionalization to introduce amino groups.

Reaction Conditions:

Research Findings:

  • Such methods allow for modular synthesis, enabling the introduction of various substituents at different positions, which is crucial for structure-activity relationship (SAR) optimization.

Summary of Key Data and Reaction Parameters

Method Key Reagents Typical Conditions Yield Range Remarks
Cyclization of acyl thioureas Acyl chlorides, thiourea Reflux (~100°C), inert solvent 50–70% Efficient for heterocycle core
Nucleophilic alkylation 2,4-thiazolidinedione, halides DMF, 0–50°C 60–80% Selective at active methylene
Condensation with amino alcohols Amino alcohols, activated intermediates THF, room temp to 50°C 55–75% Modular, suitable for derivatives
Multi-step synthesis Aldehydes, amines, reagents Reflux, inert atmosphere Variable Versatile for complex analogs

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities influenced by substitution patterns. Below is a detailed comparison with structurally and functionally related compounds:

Substitution at Position 3 vs. Position 5

  • 3-Substituted Derivatives: 3-(1-Aminopropan-2-YL)-TZD: The aminopropyl group at N3 may improve solubility and enable interactions with polar residues in target proteins. This contrasts with bulkier substituents like 3-tert-butyl or aromatic groups, which enhance lipophilicity and membrane permeability .
  • 5-Substituted Derivatives: 5-(4-Methoxybenzylidene)-TZD: Exhibits antitubercular activity (MIC: 1.6 µg/mL against M. tuberculosis H37Rv) due to the electron-rich benzylidene group enhancing target affinity .

3,5-Disubstituted Derivatives

  • The tert-butyl group at N3 increases steric bulk, while the benzylidene at C5 modulates electronic properties for target engagement .
  • Compound 98 [(Z)-N-(3-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-2-oxopropyl)pyrazin-2-carboxamide]: Combines a pyrazine carboxamide at N3 with a benzylidene at C5, showing synergistic antitubercular activity (MIC: 0.8 µg/mL) .

Structural and Functional Insights

  • Position 3 Substitutions: Aliphatic amines (e.g., aminopropyl) enhance solubility and hydrogen-bonding capacity, favoring interactions with polar targets like PPAR-γ. Aromatic or bulky groups (e.g., tert-butyl) improve lipophilicity for membrane-bound targets .
  • Position 5 Substitutions : Benzylidene or heteroaromatic groups (e.g., pyridine) enhance electronic interactions with enzymes like acetylcholinesterase or bacterial targets .
  • Dual Substitutions : 3,5-Disubstituted TZDs often show multifunctional activity, balancing solubility and target affinity .

Biological Activity

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione, a sulfur-containing heterocyclic compound, has garnered attention due to its significant biological activity. This compound is characterized by a thiazolidine ring structure, which contributes to its diverse pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione is C₇H₁₃N₃O₂S, with a molecular weight of 174.22 g/mol. Its structure features a five-membered ring containing both nitrogen and sulfur atoms, which is crucial for its biological interactions.

Compound Name Structure Type Unique Features
3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dioneThiazolidine derivativeSpecific combination of functional groups
ThiazolesHeterocyclicDiverse biological activities
OxazolidinesHeterocyclicSimilar reactivity but different functional groups

Research indicates that 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione exhibits multiple mechanisms of action:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This compound acts as an inhibitor of PTP1B, enhancing insulin signaling pathways and improving glucose homeostasis. This mechanism is particularly relevant in the context of diabetes management.
  • Activation of PPARγ : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression related to glucose and lipid metabolism. This activation promotes transcription of genes involved in glucose uptake and fatty acid storage.

Antimicrobial Activity

Studies have shown that 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione possesses antimicrobial properties. It has been evaluated against various pathogenic microorganisms and demonstrated significant inhibitory effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It inhibits specific enzymes involved in inflammatory pathways, contributing to its therapeutic efficacy in inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer activity of thiazolidine derivatives. For instance, novel derivatives have shown promising results as dual inhibitors targeting serine/threonine kinases involved in cancer cell proliferation and apoptosis. Certain derivatives exhibited IC50 values less than 5 μM against target cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potential of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione:

  • Anticancer Activity : A study synthesized a series of thiazolidine derivatives and tested them against tyrosyl-DNA-phosphodiesterase 1 (TDP1). Some compounds exhibited submicromolar IC50 values without cytotoxicity towards normal cells .
  • Mechanistic Insights : Research indicated that the compound enhances insulin sensitivity through its interaction with PTP1B and PPARγ pathways. This dual action suggests potential applications in metabolic disorders such as type 2 diabetes.
  • Comparative Studies : In comparative analyses with other thiazolidine derivatives, 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione was noted for its unique structural features that confer distinct biological activities compared to other related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.